8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
“8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound with the molecular formula C18H17N3O2 . It has a molecular weight of 307.35 . The IUPAC name for this compound is 2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17N3O2/c1-10-7-18(2,3)21-16-13(10)5-12(23-4)6-14(16)15(17(21)22)11(8-19)9-20/h5-6,10H,7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Application 1: Anticoagulant Activity
- Summary of the Application : This compound has been synthesized and evaluated for its anticoagulant activity by measuring inhibition of blood coagulation factors Xa and XIa .
- Methods of Application/Experimental Procedures : The reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involved the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones within a few hours . The reduction products were condensed with aldehydes and acetone to afford new 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones in 59–78% yield .
- Results/Outcomes : The synthesized compounds were found to inhibit blood coagulation factors Xa and XIa .
Application 2: Protein Kinase Inhibition
- Summary of the Application : Hybrid compounds based on 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment were synthesized. Their inhibitory activity against protein kinases NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 was investigated .
- Methods of Application/Experimental Procedures : The specific methods of synthesis and application were not detailed in the source .
- Results/Outcomes : The synthesized compounds were found to inhibit protein kinases NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 .
Application 3: Switching Devices
- Summary of the Application : This compound, also known as 6-NO2-8-OMe-BIPS, can be potentially used in a variety of applications such as switching devices .
- Methods of Application/Experimental Procedures : The specific methods of synthesis and application were not detailed in the source .
- Results/Outcomes : The synthesized compounds were found to be potentially useful in switching devices .
Application 4: Signal Transducer Receptors
- Summary of the Application : This compound, also known as 6-NO2-8-OMe-BIPS, can be potentially used in a variety of applications such as signal transducer receptors .
- Methods of Application/Experimental Procedures : The specific methods of synthesis and application were not detailed in the source .
- Results/Outcomes : The synthesized compounds were found to be potentially useful in signal transducer receptors .
Application 5: Organic Synthesis
- Summary of the Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application/Experimental Procedures : The specific methods of synthesis and application were not detailed in the source .
- Results/Outcomes : The synthesized compounds were found to be useful in the synthesis of various organic compounds .
Application 6: Drug Discovery
- Summary of the Application : The pyrrolo[1,2-a]indole unit, which is a part of this compound, is found in numerous natural products and has been shown to exhibit diverse pharmacological properties . Thus, this compound can be potentially used in drug discovery .
- Methods of Application/Experimental Procedures : The specific methods of synthesis and application were not detailed in the source .
- Results/Outcomes : The synthesized compounds were found to be potentially useful in drug discovery .
Safety And Hazards
properties
IUPAC Name |
6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)14(16)18/h5-6,8H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNRQHVXNSKOKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325471 | |
Record name | 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
CAS RN |
443321-74-2 | |
Record name | 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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